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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

Cat. No.: B15574739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the interaction

between the von Hippel-Lindau (VHL) protein and the (S,R,S)-stereoisomer of VH032-NH2,

commonly referred to as (S,R,S)-AHPC. This small molecule is a pivotal component in the

development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic

modality. Understanding the precise nature of the (S,R,S)-AHPC-VHL interaction is critical for

the rational design and optimization of novel protein degraders.

Introduction to VHL and (S,R,S)-AHPC in Targeted
Protein Degradation
The von Hippel-Lindau tumor suppressor, pVHL, is the substrate recognition component of the

VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to identify

and target the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for

ubiquitination and subsequent proteasomal degradation under normal oxygen conditions

(normoxia).[2][3] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized, leading to

the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4]

PROTACs are heterobifunctional molecules that co-opt this natural cellular degradation

machinery. They consist of a ligand that binds to a target protein of interest (POI), a linker, and

a ligand that recruits an E3 ubiquitin ligase, such as VHL.[5] (S,R,S)-AHPC, also known as

VH032-NH2, is a widely utilized VHL ligand in PROTAC design.[4][5] By binding to VHL,
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(S,R,S)-AHPC facilitates the formation of a ternary complex between the VHL E3 ligase, the

PROTAC, and the POI, leading to the ubiquitination and degradation of the POI.[6] The affinity

and kinetics of the interaction between the VHL ligand and VHL are crucial determinants of

PROTAC efficacy.[6]

Quantitative Analysis of VHL Ligand Binding
The binding affinity of various ligands to the VHL-ElonginB-ElonginC (VBC) complex has been

characterized using multiple biophysical techniques. The following tables summarize key

quantitative data for (S,R,S)-AHPC (VH032-NH2) and its closely related analog, VH032.

Ligand
Binding Affinity
(Kd)

Assay Method Reference

VH032 185 ± 7 nM
Isothermal Titration

Calorimetry (ITC)
[7]

VH032 90 nM
Surface Plasmon

Resonance (SPR)
[8]

VH032 amine

(VH032-NH2)

13.3 µM (IC50), 5.7

µM (Ki)

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

[9]

VH298 80 - 90 nM
Surface Plasmon

Resonance (SPR)
[8]

VH298
44.0 nM (IC50), 18.9

nM (Ki)

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

[9]

MZ1
14.7 nM (IC50), 6.3

nM (Ki)

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

[9]
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Table 1: Equilibrium Dissociation Constants (Kd) and Inhibitory Concentrations (IC50/Ki) of VHL

Ligands. This table provides a comparative overview of the binding affinities of key VHL ligands

determined by various biophysical assays.

Ligand
Association
Rate (ka) (M-
1s-1)

Dissociation
Rate (kd) (s-1)

Assay Method Reference

MZ1 1.6 x 107 1.1

Surface Plasmon

Resonance

(SPR)

[10]

Table 2: Kinetic Parameters for VHL Ligand Binding. This table details the association and

dissociation rates for the interaction of the PROTAC MZ1, which utilizes a VHL ligand, with the

VHL protein.

Structural Insights into the (S,R,S)-AHPC-VHL
Complex
The three-dimensional structure of the VHL-ElonginB-ElonginC (VCB) complex bound to

various ligands has been elucidated by X-ray crystallography, providing a detailed

understanding of the molecular interactions. While a crystal structure for the specific (S,R,S)-

AHPC (VH032-NH2) complex is not publicly available, the structure of the closely related ligand

VH032 in complex with VCB (PDB ID: 4W9H) offers valuable insights.[11][12]

The VH032 ligand binds to a hydrophilic pocket on the surface of VHL.[11] Key interactions

include hydrogen bonds between the hydroxyl group of the ligand's hydroxyproline moiety and

the side chains of Ser111 and His115 in VHL.[13] The amide nitrogen of the ligand forms a

hydrogen bond with the backbone carbonyl of His110.[13] The t-butyl group of the ligand

occupies a hydrophobic pocket, contributing to the binding affinity.[14] The overall structure

reveals how these small molecules mimic the binding of the natural substrate, HIF-1α.[13]

Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.[15]
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Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium

dissociation constant (Kd) of (S,R,S)-AHPC binding to VHL.

Materials:

Recombinant VCB complex

(S,R,S)-AHPC

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

Immobilization of VHL:

Equilibrate the sensor chip with running buffer.

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of

EDC and NHS.

Inject the VCB protein solution (typically 20-50 µg/mL in a low pH buffer like 10 mM

sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization

level (e.g., 3000-5000 RU for initial binding tests).[16]

Deactivate any remaining active esters with an injection of ethanolamine.

Binding Analysis:

Prepare a series of concentrations of (S,R,S)-AHPC in running buffer.
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Inject the (S,R,S)-AHPC solutions over the immobilized VCB surface at a constant flow

rate (e.g., 30 µL/min).[16]

Monitor the change in response units (RU) over time to generate sensorgrams for the

association phase.

After the injection, allow the running buffer to flow over the surface to monitor the

dissociation phase.

Regeneration:

Inject the regeneration solution to remove the bound (S,R,S)-AHPC and prepare the

surface for the next injection cycle.

Data Analysis:

Subtract the response from a reference flow cell (without immobilized VHL) to correct for

bulk refractive index changes.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the kinetic parameters (ka, kd) and the Kd.[6]

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS)

of the interaction.[17]

Objective: To determine the thermodynamic profile of the (S,R,S)-AHPC-VHL interaction.

Materials:

Recombinant VCB complex

(S,R,S)-AHPC

ITC instrument (e.g., MicroCal)
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Dialysis buffer (e.g., PBS or HEPES)

Procedure:

Sample Preparation:

Dialyze the VCB protein extensively against the chosen ITC buffer.

Dissolve the (S,R,S)-AHPC in the final dialysis buffer to ensure a perfect buffer match.

Accurately determine the concentrations of both the protein and the ligand.

ITC Experiment:

Load the VCB protein solution into the sample cell of the calorimeter.

Load the (S,R,S)-AHPC solution into the injection syringe (typically at a concentration 10-

20 times that of the protein).[8]

Perform a series of small, timed injections of the ligand into the protein solution while

monitoring the heat change.

Control Experiment:

Perform a control titration by injecting the ligand solution into the buffer alone to measure

the heat of dilution.

Data Analysis:

Integrate the heat flow peaks from each injection.

Subtract the heat of dilution from the binding data.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, n, and ΔH.[18] The Gibbs free energy (ΔG) and entropy (ΔS) can

then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS (where Ka = 1/Kd).
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X-ray Crystallography for Structural Determination
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-

ligand complex.[1]

Objective: To determine the atomic-level structure of the (S,R,S)-AHPC-VHL complex.

Procedure:

Protein Expression and Purification:

Express and purify the VCB complex to a high degree of homogeneity.

Crystallization:

Co-crystallization: Mix the purified VCB complex with a molar excess of (S,R,S)-AHPC

and screen a wide range of crystallization conditions (precipitants, buffers, additives) using

techniques like hanging-drop or sitting-drop vapor diffusion.[11]

Soaking: Grow crystals of the apo-VCB complex first, and then transfer them to a solution

containing (S,R,S)-AHPC to allow the ligand to diffuse into the crystal.[1]

Data Collection:

Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a

synchrotron source.

Rotate the crystal and collect the diffraction patterns at various orientations.

Structure Determination and Refinement:

Process the diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem using techniques like molecular replacement, using a known

structure of VCB as a search model.

Build an atomic model of the VCB-(S,R,S)-AHPC complex into the resulting electron

density map.
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Refine the model to improve its agreement with the experimental data.

Structure Deposition:

Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

VHL-HIF Signaling Pathway and PROTAC
Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the VHL-

HIF signaling pathway and the mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC

ligand.
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Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by

PHDs, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal

degradation. Under hypoxic conditions or when VHL is mutated, HIF-1α is stabilized and

dimerizes with HIF-1β to activate the transcription of target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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